

Spectroscopic and Synthetic Profile of (Benzyloxy)methanol: A Technical Guide

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Compound of Interest

Compound Name: (Benzyloxy)methanol

Cat. No.: B085359

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a detailed synthetic protocol for **(benzyloxy)methanol** (CAS 14548-60-8), a versatile organic compound. The information compiled herein is intended to serve as a valuable resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data

Precise characterization of **(benzyloxy)methanol** is crucial for its application in complex synthetic pathways. The following tables summarize the expected spectroscopic data based on typical values for its structural motifs.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **(Benzyloxy)methanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.40 - 7.20	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~4.80 - 4.60	Singlet	2H	Methylene protons (-OCH ₂ Ph)
~4.60 - 4.40	Singlet	2H	Methylene protons (-CH ₂ OH)
~3.50 - 3.30	Singlet (broad)	1H	Hydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Data for (Benzyloxy)methanol

Chemical Shift (δ) ppm	Assignment
~138	Quaternary aromatic carbon (C-ipso)
~128.5	Aromatic carbons (C-ortho, C-meta)
~127.8	Aromatic carbon (C-para)
~90	Methylene carbon (-OCH ₂ O-)
~70	Methylene carbon (-CH ₂ Ph)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (Benzyloxy)methanol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (hydroxyl group)
~3030	Medium	C-H stretch (aromatic)
~2920, ~2850	Medium	C-H stretch (aliphatic)
~1495, ~1450	Medium to Weak	C=C stretch (aromatic ring)
~1100	Strong	C-O-C stretch (ether linkage)
~1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **(Benzyloxy)methanol**

m/z	Interpretation
138	[M] ⁺ (Molecular ion)
108	[M - CH ₂ O] ⁺
107	[M - CH ₂ OH] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion, base peak)
77	[C ₆ H ₅] ⁺

Experimental Protocols

Synthesis of (Benzyloxy)methanol

A common and direct laboratory-scale synthesis of **(benzyloxy)methanol** involves the acid-catalyzed condensation of benzyl alcohol with paraformaldehyde.^[1] Paraformaldehyde serves as a stable source of formaldehyde for this reaction.

Materials:

- Benzyl alcohol

- Paraformaldehyde
- Anhydrous Toluene
- Sulfuric acid (H_2SO_4) or a solid acid catalyst (e.g., Amberlyst®)[1]
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol, paraformaldehyde (1.1 equivalents), and anhydrous toluene.
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid. Alternatively, a heterogeneous acid catalyst like Amberlyst® can be used for easier removal.[1]
- **Reaction:** Heat the reaction mixture to reflux (approximately 80-110°C depending on the solvent and catalyst) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. If a solid catalyst was used, filter it off. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
- **Quenching:** Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
- **Extraction:** Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude **(benzyloxy)methanol** can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis

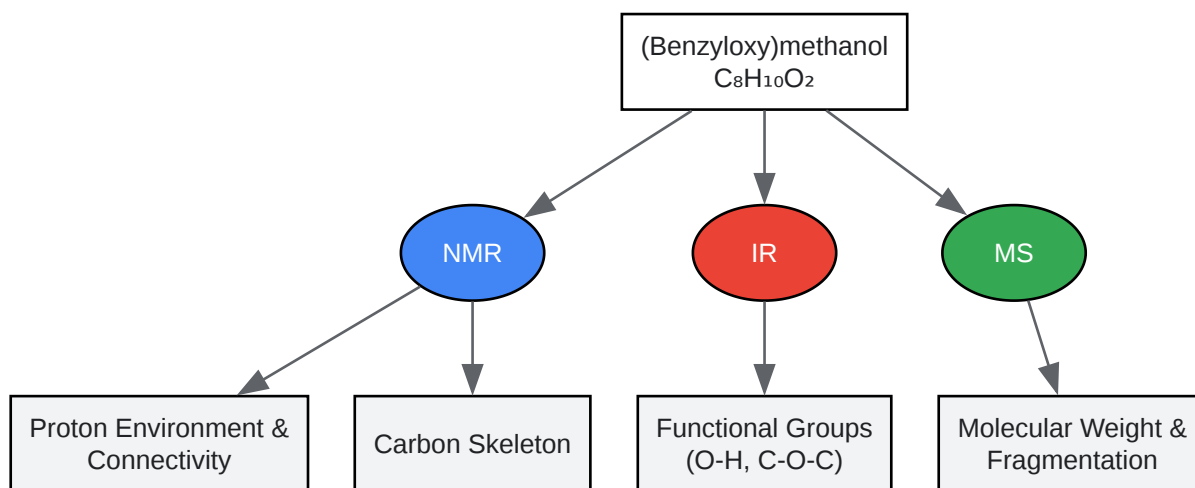
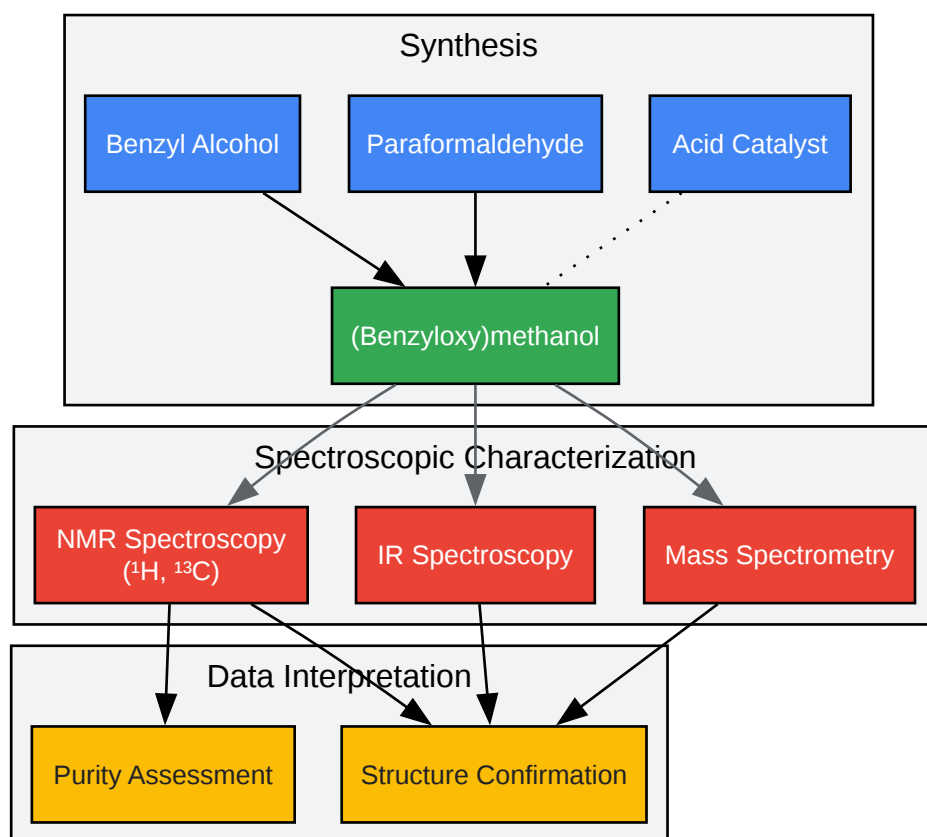
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Mass Spectrometry (MS): Mass spectra are typically recorded on a mass spectrometer using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) for high-resolution mass spectrometry (HRMS) to confirm the molecular formula.^[1]

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.



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References

- 1. (Benzyloxy)methanol | 14548-60-8 | Benchchem [benchchem.com]
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